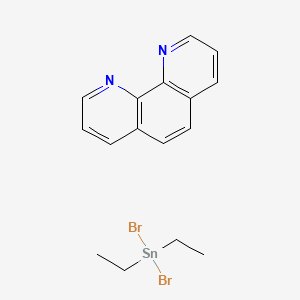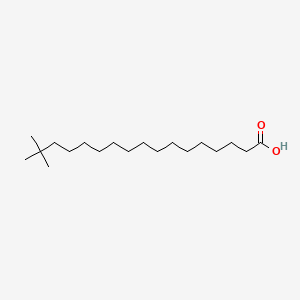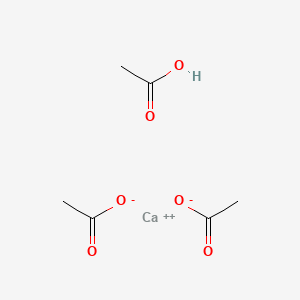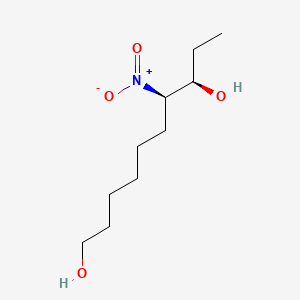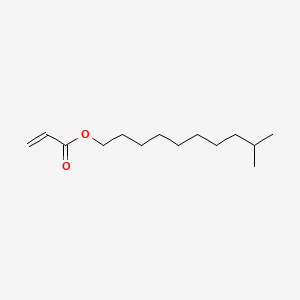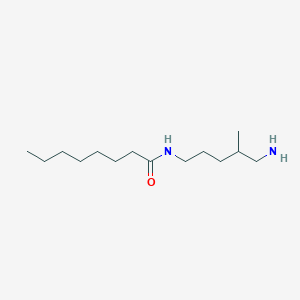
Octanamide, N-(5-amino-4-methylpentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanamide, N-(5-amino-4-methylpentyl)-: is a chemical compound known for its unique structure and properties. It is an amide derivative with a specific arrangement of amino and methyl groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octanamide, N-(5-amino-4-methylpentyl)- typically involves the reaction of octanoic acid with a suitable amine. The process may include the use of coupling agents like EDC.HCl and DMAP in a solvent such as dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps like crystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Octanamide, N-(5-amino-4-methylpentyl)- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted amides, amines, and oxo derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Octanamide, N-(5-amino-4-methylpentyl)- is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial activity or enzyme inhibition, making it a candidate for drug development .
Medicine: In medicine, derivatives of Octanamide, N-(5-amino-4-methylpentyl)- are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of Octanamide, N-(5-amino-4-methylpentyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of quorum sensing in bacteria or modulation of signaling pathways in human cells .
Vergleich Mit ähnlichen Verbindungen
- Octanamide, N-[5-[(2-amino-1,2-dithioxoethyl)amino]-4-methylpentyl]-
- Octanamide, N-(5-amino-4-methylpentyl)-
Uniqueness: Octanamide, N-(5-amino-4-methylpentyl)- stands out due to its specific arrangement of functional groups, which imparts unique reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets .
Eigenschaften
CAS-Nummer |
139423-40-8 |
|---|---|
Molekularformel |
C14H30N2O |
Molekulargewicht |
242.40 g/mol |
IUPAC-Name |
N-(5-amino-4-methylpentyl)octanamide |
InChI |
InChI=1S/C14H30N2O/c1-3-4-5-6-7-10-14(17)16-11-8-9-13(2)12-15/h13H,3-12,15H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
QBHRDVMKFAELOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NCCCC(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)

![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)

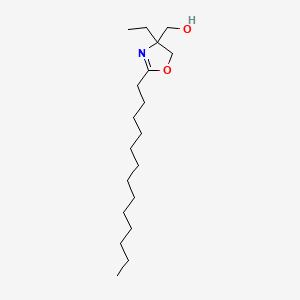
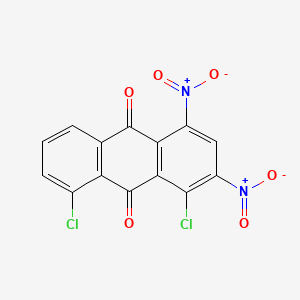
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
